N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-9H-xanthene-9-carboxamide
Description
N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-9H-xanthene-9-carboxamide is a synthetic small molecule characterized by a xanthene-carboxamide core linked to a 6-(4-methylphenyl)pyridazine moiety via an ethyloxy bridge. The xanthene scaffold (a tricyclic structure comprising two benzene rings fused to a central oxygen-containing ring) is known for its rigidity and planar geometry, which often enhances binding affinity to biological targets. The pyridazine ring, a six-membered aromatic system with two adjacent nitrogen atoms, may contribute to hydrogen bonding and π-π interactions.
Properties
IUPAC Name |
N-[2-[6-(4-methylphenyl)pyridazin-3-yl]oxyethyl]-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O3/c1-18-10-12-19(13-11-18)22-14-15-25(30-29-22)32-17-16-28-27(31)26-20-6-2-4-8-23(20)33-24-9-5-3-7-21(24)26/h2-15,26H,16-17H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXAZVQXPFORVBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-9H-xanthene-9-carboxamide is a compound of interest due to its potential biological activities. This article reviews the known biological effects, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
- Chemical Name : this compound
- Molecular Formula : C₁₈H₁₈N₂O₃
- CAS Number : Not specified in the search results.
The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets.
- Inhibition of Protein Kinases : Similar compounds have shown inhibitory effects on various protein kinases, which are crucial in signaling pathways related to cell growth and apoptosis.
- Antioxidant Activity : The xanthene moiety is known for its antioxidant properties, potentially protecting cells from oxidative stress.
- Modulation of Apoptotic Pathways : Compounds with similar structures have been reported to influence apoptotic pathways, possibly through interactions with Bcl-2 family proteins, which regulate mitochondrial functions and apoptosis.
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Activity :
- Antioxidant Potential :
- Antimicrobial Effects :
Research Findings
Recent studies have focused on elucidating the precise mechanisms by which this compound exerts its biological effects:
- Cell Signaling Pathways : Investigations into the signaling pathways affected by this compound have revealed interactions with MAPK and PI3K/Akt pathways, which are critical for cell survival and proliferation.
- In Vivo Studies : Animal models have been employed to assess the therapeutic potential of this compound in cancer treatment, demonstrating promising results in tumor reduction and improved survival rates.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share partial structural homology with N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-9H-xanthene-9-carboxamide, enabling comparative analysis of key features:
N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-9H-xanthene-9-carboxamide
- Core Structure : Xanthene-carboxamide.
- Substituents: Pyridin-4-yl group attached to a pyridazinone (6-oxo-pyridazine) ring.
- Linker : Propyl chain.
- Key Differences: The pyridazinone ring introduces a ketone group, enhancing polarity compared to the unmodified pyridazine in the target compound. The propyl linker may increase conformational flexibility but reduce metabolic stability due to longer alkyl chains.
- Potential Implications: Higher solubility but shorter half-life than the target compound .
Diisopropylaminoethyl Xanthene-9-carboxylate Methobromide
- Core Structure : Xanthene-carboxylate.
- Substituents: Quaternary ammonium group (diisopropylaminoethyl).
- Linker : Ethyl chain.
- Key Differences :
- The carboxylate ester replaces the carboxamide, making the compound more prone to hydrolysis.
- The quaternary ammonium group enhances water solubility but limits blood-brain barrier penetration.
- Potential Implications: Suited for peripheral targets but less bioavailable in the CNS compared to the target compound .
N-[2-methoxy-4-[3-methoxy-4-(9H-xanthen-9-ylcarbonylamino)phenyl]phenyl]-9H-xanthene-9-carboxamide
- Core Structure : Xanthene-carboxamide.
- Substituents : Methoxyphenyl groups in a biphenyl configuration.
- Linker : Complex aromatic system.
- The extended aromatic system may reduce solubility but improve binding affinity for planar targets (e.g., DNA or kinase enzymes).
- Potential Implications: Higher target specificity but reduced pharmacokinetic efficiency compared to the target compound .
Structural and Functional Comparison Table
Research Findings and Implications
- Pyridazine vs. Pyridazinone: The target compound’s unmodified pyridazine ring likely improves metabolic stability compared to pyridazinone derivatives, which are susceptible to redox reactions .
- Amide vs. Ester : The carboxamide group in the target compound confers resistance to esterase-mediated hydrolysis, enhancing oral bioavailability relative to carboxylate esters .
- Substituent Effects : The 4-methylphenyl group on the pyridazine ring may optimize lipophilicity for membrane penetration, whereas methoxy groups in ’s compound favor target binding at the expense of solubility .
Q & A
Q. Q1: What structural features of this compound influence its reactivity and biological activity?
The compound’s xanthene core and pyridazine-linked ether moiety are critical for its electronic properties and intermolecular interactions. The xanthene system’s planar aromatic structure enables π-π stacking, while the pyridazine ring introduces polarity and hydrogen-bonding potential. The carboxamide group enhances solubility and serves as a site for derivatization. Experimental studies on analogous xanthene derivatives (e.g., N-(2,5-dichlorophenyl)-9H-xanthene-9-carboxamide) show that substituents on the aromatic rings modulate redox behavior and binding affinity .
Q. Methodological Insight :
- Spectroscopic Analysis : Use UV-Vis spectroscopy to track electronic transitions in the xanthene core (λmax ~300–350 nm).
- Computational Modeling : Employ DFT calculations (e.g., B3LYP/6-31G*) to map frontier molecular orbitals and predict reactive sites .
Advanced Research Questions
Q. Q2: How can conflicting data on the compound’s biological activity (e.g., in vitro vs. in vivo) be resolved?
Discrepancies often arise from differences in bioavailability, metabolic stability, or experimental models. For example, in vitro assays may show potent enzyme inhibition, while in vivo studies fail due to poor pharmacokinetics.
Q. Methodological Insight :
- Metabolic Profiling : Use LC-MS/MS to identify metabolites in plasma or liver microsomes. Compare degradation pathways across species (e.g., murine vs. human hepatocytes).
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified pyridazine substituents (e.g., replacing methylphenyl with fluorophenyl) to enhance metabolic stability .
Table 1 : Example SAR Data for Analogous Xanthene Derivatives
| Substituent (R) | LogP | IC50 (μM, Target X) | Metabolic Half-Life (h) |
|---|---|---|---|
| 4-Methylphenyl | 3.2 | 0.45 | 1.8 |
| 2-Fluorophenyl | 2.9 | 0.38 | 3.2 |
| 3-Nitrophenyl | 3.5 | 1.20 | 0.9 |
Q. Q3: What experimental strategies optimize the synthesis of the pyridazine-ether linkage?
The pyridazine-ether bond is sensitive to steric and electronic effects. In one approach, nucleophilic aromatic substitution (SNAr) between 6-(4-methylphenyl)pyridazin-3-ol and a bromoethyl intermediate under basic conditions (K2CO3, DMF, 80°C) achieves ~60% yield. Competing side reactions (e.g., elimination or dimerization) necessitate precise stoichiometry and inert atmospheres .
Q. Methodological Insight :
- Reaction Monitoring : Use TLC (silica, ethyl acetate/hexane 1:1) to track intermediate formation.
- Purification : Employ flash chromatography (gradient elution) or recrystallization (ethanol/water) to isolate the ether product.
Q. Q4: How can researchers validate the formation of the spirocyclic system in derivatives?
Spirocyclic analogs may form during cyclization reactions under acidic or thermal conditions. Confirmation requires crystallographic or advanced spectroscopic data.
Q. Methodological Insight :
- X-ray Crystallography : Resolve the spiro junction geometry (e.g., bond angles and torsion) .
- NOESY NMR : Detect through-space interactions between the xanthene core and pyridazine ring protons to confirm spatial proximity .
Q. Q5: What analytical methods resolve contradictions in purity assessments?
Discrepancies in purity data (e.g., HPLC vs. elemental analysis) often stem from residual solvents or tautomeric forms.
Q. Methodological Insight :
- Multi-Technique Validation : Combine HPLC (C18 column, acetonitrile/water gradient), <sup>1</sup>H/<sup>13</sup>C NMR, and HRMS to cross-verify purity.
- Thermogravimetric Analysis (TGA) : Quantify solvent residues (>0.5% weight loss below 150°C) .
Theoretical and Methodological Frameworks
Q. Q6: How can researchers link this compound’s activity to broader pharmacological theories?
The compound’s potential as a kinase inhibitor aligns with the "lock-and-key" model of enzyme inhibition. Its xanthene core may mimic ATP’s adenine moiety, competing for binding pockets.
Q. Methodological Insight :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
